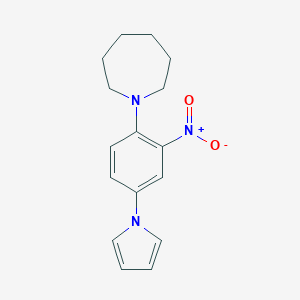

1-(2-Nitro-4-pirrol-1-ilfenil)azepan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The azepane structure is also found in fused-ring derivatives endowed with a wide range of pharmacological activities . The azepane motif is in the top 100 most frequently used ring systems for small molecule drugs .

Synthesis Analysis

The synthesis of the azepane ring is based on different synthetic approaches such as: ring-closing reactions; ring-expansion reactions of cyclic compounds; and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene has been reported . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system . A following hydrogenolysis provides the azepanes in just two steps .

Molecular Structure Analysis

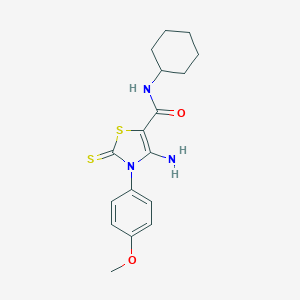

The molecular formula of “1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane” is C16H19N3O2 . The exact mass is 285.147726857 g/mol and the monoisotopic mass is also 285.147726857 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azepane-based compounds often involve ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane” include a molecular weight of 285.34 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds and a topological polar surface area of 54 Ų .

Mecanismo De Acción

Target of Action

It is known that the compound belongs to the class of azepanes, which are seven-membered nitrogen heterocycles . These compounds are often used as building blocks in the synthesis of bioactive materials .

Mode of Action

The mode of action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves a photochemical dearomative ring expansion . This process is centered on the conversion of the nitro group into a singlet nitrene . The process is mediated by blue light and occurs at room temperature . It transforms the six-membered benzenoid framework into a seven-membered ring system .

Biochemical Pathways

The synthesis of azepanes is integral to the discovery, manufacturing, and evolution of high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .

Result of Action

The result of the action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is the formation of a seven-membered azepane ring . This is achieved through a two-step process involving photochemical dearomative ring expansion followed by hydrogenolysis . The utility of this strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .

Action Environment

The action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is influenced by environmental factors such as light and temperature . The photochemical dearomative ring expansion process is mediated by blue light and occurs at room temperature

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the specific experimental conditions.

Direcciones Futuras

There are several potential future directions for research on 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane. One direction is to further investigate its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other physiological processes, such as pain perception and mood regulation. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various research applications.

In conclusion, 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand the potential applications and limitations of this compound.

Métodos De Síntesis

The synthesis of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves several steps. The starting material is 2-nitro-4-bromophenol, which is reacted with pyrrole in the presence of a palladium catalyst to form 2-nitro-4-pyrrol-1-ylphenol. This compound is then reacted with 1-bromoazepane in the presence of a base to form 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane.

Aplicaciones Científicas De Investigación

Síntesis orgánica y química medicinal

Las azepanas N-arílicas sirven como intermedios valiosos en la química sintética. Sus diversos grupos funcionales permiten la preparación de moléculas complejas. Por ejemplo, se ha desarrollado una metodología práctica y sencilla para la síntesis de derivados de azepanas N-arílicas no fusionadas mediante descarboxilación catalizada por Pd/LA. Estas reacciones se llevan a cabo sin problemas en condiciones suaves, lo que produce azepanas altamente funcionalizadas .

Descubrimiento y desarrollo de fármacos

El andamiaje de las azepanas N-arílicas es prometedor para el descubrimiento de fármacos. Los investigadores han explorado su potencial como nuevos inhibidores, antidiabéticos, agentes anticancerígenos y reactivos de unión al ADN. Por ejemplo, la proheptazina, un analgésico opioide, comparte similitudes estructurales con las azepanas N-arílicas. Comprender sus propiedades farmacológicas puede guiar el diseño de fármacos .

Química verde y síntesis asistida por microondas

La síntesis orgánica asistida por microondas (MAOS) ha revolucionado la preparación de pirrolidinas, incluidas las azepanas N-arílicas. Al mejorar la eficiencia sintética y minimizar el impacto ambiental, MAOS contribuye a las prácticas de química verde .

Perspectivas computacionales y estudios de reactividad

Los cálculos de teoría funcional de la densidad (DFT) proporcionan información sobre las rutas de reacción. Los investigadores han investigado el inusual proceso exclusivo de anulación [5 + 2] que se observa durante la síntesis de azepanas N-arílicas. Comprender los mecanismos subyacentes ayuda a optimizar las condiciones de reacción y diseñar nuevas rutas sintéticas .

Síntesis de productos naturales

Las azepanas N-arílicas encuentran aplicación en la síntesis de valiosos productos naturales. Su incorporación a moléculas complejas contribuye al desarrollo de compuestos bioactivos. Los investigadores exploran su uso como bloques de construcción en estrategias de síntesis total .

Propiedades

IUPAC Name |

1-(2-nitro-4-pyrrol-1-ylphenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQOYSVXJPPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)

![5-(4-Ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362513.png)

![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)

![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)

![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)

![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B362526.png)